4-[4-(4-Chloro-3-methylphenoxy)butyl]morpholine;oxalic acid
Description
4-[4-(4-Chloro-3-methylphenoxy)butyl]morpholine;oxalic acid is a complex organic compound that combines a morpholine ring with a chlorinated phenoxy group and an oxalic acid moiety
Properties
IUPAC Name |
4-[4-(4-chloro-3-methylphenoxy)butyl]morpholine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO2.C2H2O4/c1-13-12-14(4-5-15(13)16)19-9-3-2-6-17-7-10-18-11-8-17;3-1(4)2(5)6/h4-5,12H,2-3,6-11H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBHEYOEOSHXOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCCN2CCOCC2)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Chloro-3-methylphenoxy)butyl]morpholine typically involves the reaction of 4-chloro-3-methylphenol with butyl bromide to form 4-(4-chloro-3-methylphenoxy)butane. This intermediate is then reacted with morpholine under specific conditions to yield the desired product. The final step involves the addition of oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Chloro-3-methylphenoxy)butyl]morpholine undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom in the phenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a phenoxy acid, while reduction could produce a phenoxy alcohol.
Scientific Research Applications
4-[4-(4-Chloro-3-methylphenoxy)butyl]morpholine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects and as a drug precursor.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-(4-Chloro-3-methylphenoxy)butyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can interact with hydrophobic pockets, while the morpholine ring may form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chloro-3-methylphenoxy)benzoic acid
- 4-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid
- 4-Chloro-3-methylphenol
Uniqueness
4-[4-(4-Chloro-3-methylphenoxy)butyl]morpholine is unique due to its combination of a morpholine ring and a chlorinated phenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
